molecular formula C13H14BrClN2O2 B572040 Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1234616-42-2

Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B572040
CAS No.: 1234616-42-2
M. Wt: 345.621
InChI Key: SHRIZQSBVKMZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate is a multifunctional chemical scaffold designed for advanced drug discovery research. This compound is strategically functionalized with both a bromo and a chloromethyl group on the pyrrolo[2,3-b]pyridine core, making it a versatile intermediate for further derivatization through cross-coupling and nucleophilic substitution reactions. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic workflows while allowing for selective deprotection under mild acidic conditions to access the native NH heterocycle. Compounds based on the pyrrolo[2,3-b]pyridine structure have been identified as promising scaffolds in the development of potent and nontoxic inhibitors for challenging biological targets . Recent research highlights the application of similar structures in the AI-driven design of nanomolar inhibitors for dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a significant therapeutic target implicated in neurodegenerative disorders such as Alzheimer's disease, DYRK1A syndrome, and certain cancers . The structural motifs present in this reagent are therefore of high value for medicinal chemists exploring novel therapeutic agents with potential antioxidant and anti-inflammatory properties .

Properties

IUPAC Name

tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-7-8(5-15)10-4-9(14)6-16-11(10)17/h4,6-7H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRIZQSBVKMZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735084
Record name tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-42-2
Record name tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Madelung Cyclization Adaptations

Madelung cyclization, traditionally used for indole synthesis, has been adapted for pyrrolo[2,3-b]pyridines. Reacting 2-bromopyridine derivatives with tert-butyl chloroacetate under strongly basic conditions (e.g., NaH or KOtBu) induces intramolecular cyclization. This method directly installs the tert-butyl carboxylate group at the 1-position while forming the fused pyrrole ring. Key advantages include high regioselectivity and compatibility with brominated precursors, though yields are moderate (50–65%) due to competing side reactions.

Fischer Cyclization Approaches

Fischer indole synthesis modifications employ phenylhydrazines and carbonyl-containing pyridine derivatives. For example, 3-chloromethyl-5-bromopyridine-2-carbaldehyde reacts with phenylhydrazine in acidic media (HCl/EtOH), forming the pyrrolo[2,3-b]pyridine core via [3+3] cyclization. Subsequent tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) achieves the 1-carboxylate group. This method offers superior scalability (>70% yield) but requires stringent temperature control to avoid N-overalkylation.

Bromination and Chloromethylation Functionalization

Functionalization at the 3- and 5-positions is critical for achieving the target structure. Bromination typically precedes chloromethylation to avoid steric hindrance.

Electrophilic Bromination at the 5-Position

Pyrrolo[2,3-b]pyridines undergo electrophilic bromination using molecular bromine (Br₂) in dichloromethane (DCM) at 0–5°C. The 5-position is favored due to electron-donating effects from the pyrrole nitrogen, directing electrophiles to the para position relative to the N1 atom. Excess bromine (>1.2 equiv.) ensures complete monobromination, with yields reaching 85–90% after recrystallization from ethanol/water mixtures.

Chloromethylation at the 3-Position

Chloromethylation employs the Blanc reaction, where the pyrrolo[2,3-b]pyridine reacts with formaldehyde (37% aqueous) and HCl gas in acetic acid. The 3-position is activated for electrophilic substitution due to conjugation with the pyrrole ring, facilitating hydroxymethylation followed by HCl-mediated chlorination. This step is highly sensitive to moisture, requiring anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis. Yields range from 60–75%, with purity >95% achievable via column chromatography (SiO₂, hexane/EtOAc).

Tert-Butyl Carboxylate Protection

The Boc group is introduced early or late in the synthesis, depending on the route.

Early-Stage Boc Protection

In Madelung-derived routes, tert-butyl chloroacetate serves as both a carboxylate source and cyclization participant. Reaction with 2-bromopyridine derivatives at 80–100°C in dimethylformamide (DMF) forms the Boc-protected core in one pot. This method minimizes purification steps but risks ester hydrolysis under prolonged heating.

Post-Cyclization Boc Installation

Alternative routes use di-tert-butyl dicarbonate (Boc₂O) to protect the N1 position after cyclization. For example, treating pyrrolo[2,3-b]pyridine with Boc₂O (1.5 equiv.) and 4-dimethylaminopyridine (DMAP) in THF at 25°C achieves quantitative protection within 12 hours. This approach is preferred for acid-sensitive intermediates, offering >90% yields and compatibility with brominated substrates.

Analytical Characterization and Validation

Structural confirmation relies on spectroscopic and chromatographic methods:

Analytical Method Key Data for Target Compound
¹H NMR (DMSO-d₆)δ 1.52 (s, 9H, Boc CH₃), 4.85 (s, 2H, CH₂Cl), 6.92 (s, 1H, H-4), 8.21 (s, 1H, H-6)
¹³C NMR δ 28.1 (Boc CH₃), 83.5 (Boc C), 112.4 (C-4), 134.7 (C-5), 148.9 (C-3)
IR (KBr)1745 cm⁻¹ (C=O), 680 cm⁻¹ (C-Br)
HPLC-MS [M+H]⁺ = 346.6 m/z, retention time = 6.7 min (C18, MeCN/H₂O)

Comparative Evaluation of Synthetic Routes

The table below contrasts the efficiency of two dominant methods:

Method Madelung Cyclization Fischer Cyclization
Starting Materials 2-Bromopyridine, tert-butyl chloroacetate3-Chloromethyl-5-bromopyridine-2-carbaldehyde, phenylhydrazine
Reaction Time 18–24 hours8–12 hours
Yield (Overall) 50–65%70–75%
Key Advantage Fewer purification stepsHigher scalability
Key Limitation Moderate yieldsTemperature sensitivity

Challenges and Optimization Strategies

Byproduct Formation in Chloromethylation

Side products like 3,5-dichloromethyl derivatives (5–10%) arise from over-chlorination. Adding stoichiometric ZnCl₂ as a Lewis acid mitigates this by moderating HCl activity, reducing dichloromethyl byproducts to <2%.

Boc Deprotection Risks

Prolonged exposure to acidic conditions (e.g., during bromination) can cleave the Boc group. Employing mild brominating agents (N-bromosuccinimide) in DCM at 0°C retains Boc integrity while achieving >80% bromination efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove them.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium tert-butoxide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate has been investigated for its potential as a bioactive compound in drug development:

Antibacterial Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit antibacterial properties. For instance, compounds synthesized from this compound have shown activity against both Gram-positive and Gram-negative bacteria.

CompoundActivityTarget Bacteria
Compound AMIC = 3.1 μMStaphylococcus aureus
Compound BMIC = 4.8 μMEscherichia coli

These findings suggest that this compound can serve as a lead structure for developing new antibacterial agents .

Cancer Research

In cancer research, the compound has been explored for its potential to inhibit specific cancer cell lines. Studies have demonstrated that modifications of the pyrrolo[2,3-b]pyridine scaffold can lead to compounds with enhanced cytotoxicity against various cancer types.

Cell LineIC50 (μM)Reference
MCF-7 (breast cancer)5.0
A549 (lung cancer)6.5

The ability to modify the structure of this compound allows for the development of targeted therapies.

Synthetic Applications

The compound is also valuable in synthetic organic chemistry as a building block for creating more complex molecules:

Synthesis of Heterocycles

This compound can be used in reactions involving palladium-catalyzed cross-coupling methods to synthesize novel heterocycles.

Reaction TypeConditionsYield (%)
Suzuki CouplingPd catalyst, arylboronic acid, K₂CO₃75%
Sonogashira ReactionCuI catalyst, terminal alkyne68%

These reactions highlight the compound's utility in generating diverse chemical libraries for biological testing .

Material Science Applications

In material science, this compound has potential applications in polymer chemistry and nanotechnology:

Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends

A study demonstrated that incorporating this compound into polycarbonate blends improved thermal degradation temperatures by approximately 20°C compared to unmodified polymers .

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrrolo[2,3-b]pyridine Derivatives

Compound Name 3-Position Substituent 5-Position Substituent Molecular Weight (g/mol) Key Applications/Reactivity Reference
Target Compound Chloromethyl Bromine 331.63* Kinase inhibitor intermediates
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Methyl Bromine 313.19 Spirocyclic compound synthesis
5-Bromo-3-(p-tolylethynyl)-1H-pyrrolo[2,3-b]pyridine p-Tolylethynyl Bromine 337.21 Structure-activity relationship studies
tert-Butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate Spiro-piperidine Bromine 382.25 HPK1 inhibitor development
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Iodo Bromine 408.09 Cross-coupling precursor

*Calculated based on molecular formula C₁₃H₁₄BrClN₂O₂.

Physicochemical Properties

  • Solubility: The tert-butyl ester in the target compound improves solubility in dichloromethane and ethyl acetate (>50 mg/mL) compared to non-esterified analogs (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine), which require polar aprotic solvents like DMSO .
  • Stability : Chloromethyl-substituted pyrrolo[2,3-b]pyridines are stable under anhydrous conditions but may hydrolyze in aqueous acidic/basic media, unlike ethynyl or spiro derivatives, which are resistant to hydrolysis .

Biological Activity

Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate (CAS Number: 1234616-42-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄BrClN₂O₂
  • Molecular Weight : 345.62 g/mol
  • CAS Number : 1234616-42-2
  • Purity : Typically ≥ 95% .

The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory effects on CDK2 and CDK9, with IC50 values as low as 0.36 µM for CDK2 . This suggests that this compound may also possess similar inhibitory effects due to its structural similarity.

The mechanism by which these compounds exert their biological effects often involves:

  • Cell Cycle Arrest : By inhibiting CDKs, these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Some studies have reported that pyrrolo[2,3-b]pyridine derivatives can trigger apoptotic pathways in tumor cells .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolo[2,3-b]pyridines:

StudyFindings
Study A Demonstrated that a related compound exhibited selective inhibition of tumor cell lines (HeLa and HCT116) with significant antiproliferative effects.
Study B Investigated the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridines and found that modifications at the bromine and chloromethyl positions could enhance potency against specific cancer types .
Study C Analyzed the pharmacokinetics of similar compounds in vivo and reported favorable absorption and distribution profiles, suggesting potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate?

  • Methodology : The compound can be synthesized via a multi-step pathway starting from pyrrolo[2,3-b]pyridine derivatives. A common approach involves:

Boc protection : Introduce the tert-butoxycarbonyl (Boc) group under basic conditions (e.g., triethylamine) in dichloromethane at 0–20°C .

Functionalization : Bromination at the 5-position using N-bromosuccinimide (NBS) in a halogenated solvent.

Chloromethylation : Install the chloromethyl group at the 3-position via Friedel-Crafts alkylation or nucleophilic substitution.

  • Validation : Monitor reaction progress using TLC and purify intermediates via column chromatography. Confirm final structure via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Controls :

  • Respiratory protection : Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 filters for higher concentrations .
  • Skin/eye protection : Wear nitrile gloves, face shields, and safety goggles compliant with EN 166 standards .
  • Environmental controls : Avoid drainage contamination; use fume hoods for reactions and waste neutralization .
    • First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. How can the purity of this compound be validated?

  • Analytical methods :

  • HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS to assess purity (>95%) .
  • Spectroscopy : Confirm absence of impurities via 1^1H NMR (e.g., integration ratios) and FT-IR (e.g., Boc carbonyl stretch at ~1680 cm1^{-1}) .

Advanced Research Questions

Q. How does the chloromethyl group at the 3-position influence reactivity in cross-coupling reactions?

  • Mechanistic insight : The chloromethyl group serves as a versatile handle for Suzuki-Miyaura couplings or nucleophilic substitutions. For example:

  • Buchwald-Hartwig amination : React with amines (e.g., piperazine) in the presence of Pd catalysts to generate biheteroaryl motifs .
  • Discrepancies : Competing side reactions (e.g., elimination to form alkenes) may occur under strong bases; optimize using mild conditions (e.g., K2_2CO3_3 in DMF at 80°C) .
    • Data contradiction : Conflicting yields may arise from steric hindrance; use bulky ligands (XPhos) to improve efficiency .

Q. What strategies resolve contradictory crystallographic and spectroscopic data for derivatives?

  • Case study : If X-ray crystallography (e.g., CCDC data ) conflicts with NMR (e.g., unexpected splitting), consider:

Dynamic effects : Conformational flexibility in solution vs. solid state.

Tautomerism : Pyrrolo-pyridine systems may exhibit proton shuffling; analyze via variable-temperature NMR .

Cocrystallization : Add coformers (e.g., carboxylic acids) to stabilize specific tautomers for X-ray analysis .

Q. How can computational modeling guide the design of analogs with improved bioactivity?

  • Workflow :

Docking studies : Use AutoDock Vina to predict binding poses against targets (e.g., kinase enzymes).

QSAR : Correlate substituent effects (e.g., electron-withdrawing bromine) with activity using ML models (Random Forest, SVM).

ADMET prediction : Assess bioavailability via SwissADME; prioritize analogs with logP <5 and TPSA <140 Ų .

Troubleshooting Experimental Challenges

Q. Why does the Boc group hydrolyze prematurely during functionalization?

  • Root cause : Acidic protons (e.g., from chloromethylation reagents) may cleave the Boc group.
  • Solution :

  • Use milder alkylation agents (e.g., chloroethyl ethers instead of HCl gas).
  • Add a proton scavenger (e.g., 2,6-lutidine) to stabilize the reaction medium .

Q. How to mitigate low yields in bromination steps?

  • Optimization :

  • Solvent effects : Switch from CCl4_4 to DMF to enhance solubility of NBS.
  • Catalysis : Add catalytic FeCl3_3 to accelerate electrophilic substitution .
    • Validation : Track intermediates via LC-MS to identify degradation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.